molecular formula C15H22N2O4S B11228252 N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11228252
M. Wt: 326.4 g/mol
InChI Key: GAVCSBMIPYVJBN-UHFFFAOYSA-N
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Description

N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, and is substituted with a butyl group, a methylsulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.

    Sulfonylation: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the butyl group or the benzoxazepine ring, using reagents like alkyl halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, nucleophiles, under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-3-bromo-5-methylbenzenesulfonamide
  • 3-bromo-N-(tert-butyl)-5-methylbenzenesulfonamide

Uniqueness

N-butyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific substitution pattern and the presence of the benzoxazepine core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

N-butyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C15H22N2O4S/c1-3-4-10-16-15(18)14-9-11-17(22(2,19)20)12-7-5-6-8-13(12)21-14/h5-8,14H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

GAVCSBMIPYVJBN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1CCN(C2=CC=CC=C2O1)S(=O)(=O)C

Origin of Product

United States

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